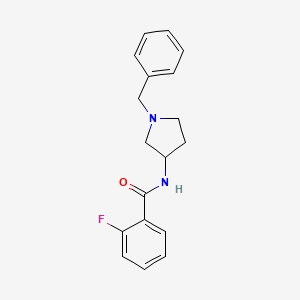

N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide

Description

N-(1-Benzylpyrrolidin-3-yl)-2-fluorobenzamide is a fluorinated benzamide derivative featuring a benzylpyrrolidine moiety linked to a 2-fluorobenzamide group. The pyrrolidine ring and fluorine substituents are critical for molecular interactions, influencing solubility, metabolic stability, and target affinity .

Properties

IUPAC Name |

N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O/c19-17-9-5-4-8-16(17)18(22)20-15-10-11-21(13-15)12-14-6-2-1-3-7-14/h1-9,15H,10-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEAODXWXHZRRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=CC=C2F)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide typically involves the reaction of 1-benzylpyrrolidine with 2-fluorobenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The fluorine atom in the benzamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in the replacement of the fluorine atom with various functional groups.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has been investigated for its interactions with biological targets, including receptors and enzymes.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of neurological and psychiatric disorders.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpyrrolidine moiety is known to interact with dopamine receptors, potentially modulating their activity. The fluorobenzamide group may enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide ():

- Structural Difference : Replaces pyrrolidine with a six-membered piperidine ring.

- Pharmacological Impact : Exhibits high sigma receptor affinity (Ki = 3.4 nM) and selectivity (sigma-2/sigma-1 = 120). The piperidine ring likely enhances conformational flexibility, improving receptor engagement .

- Metabolism : In vivo studies in mice showed minimal defluorination, suggesting metabolic stability.

Substitution Patterns on the Benzamide Core

N-(3-Chloro-4-Cyanophenyl)-2-Fluorobenzamide ():

- Structural Features: Chloro and cyano groups introduce electron-withdrawing effects.

- Physicochemical Properties: Higher logP (3.43) compared to non-halogenated benzamides, suggesting increased lipophilicity.

- Impact : Enhanced membrane permeability but possible trade-offs in solubility.

Fluorination and Isomer Effects

Fo23 (N-(2,3-Difluorophenyl)-2-Fluorobenzamide) vs. Fo24 (N-(2,4-Difluorophenyl)-2-Fluorobenzamide) ():

- Structural Variance : Fluorine positions differ (2,3- vs. 2,4-difluorophenyl).

- Crystal Packing : Both exhibit planar aromatic rings but distinct hydrogen-bonding networks. Fo23 forms 1D amide···amide hydrogen bonds, while Fo24 shows C–H···F interactions .

- RMSD Analysis : Minimal deviation (0.02 Å) in molecular geometry, yet differing fluorine positions influence supramolecular stacking and physicochemical properties (e.g., melting points) .

Key Comparison : The target compound’s single fluorine on the benzamide ring may simplify synthesis but reduce halogen-bonding diversity compared to di-/tri-fluorinated analogues.

Pharmacological and Metabolic Considerations

Sigma Receptor Ligands

N-(N-Benzylpiperidin-4-yl)-2-[18F]Fluorobenzamide ():

- PET Imaging Utility : Radiolabeled version shows high brain uptake and specificity for sigma receptors in rodents.

- Metabolic Stability : Low bone uptake indicates resistance to defluorination.

Implication for Target Compound : The pyrrolidine ring may alter blood-brain barrier penetration or binding kinetics compared to piperidine derivatives.

Trifluoromethyl Derivatives

(S)-N-(2-((1-Benzylpyrrolidin-3-yl)Amino)-2-Oxoethyl)-3-(Trifluoromethyl)Benzamide ():

- Structural Additions : Trifluoromethyl group increases metabolic stability and lipophilicity.

- Synthetic Challenges : Complex synthesis due to stereochemistry and multiple functional groups.

Biological Activity

N-(1-benzylpyrrolidin-3-yl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of neuropharmacology and virology. This article provides a comprehensive overview of its biological activity, including experimental findings, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₆H₂₀FN₂O

- IUPAC Name : this compound

The unique structure includes a pyrrolidine ring substituted with a benzyl group and a fluorinated benzamide moiety, which may enhance its lipophilicity and influence its interaction with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral properties of this compound, particularly against influenza A and Coxsackie B3 viruses. The compound exhibits notable inhibitory activity with the following findings:

- IC₅₀ Values :

- For derivatives of this compound, IC₅₀ values ranged from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

- Another derivative showed an IC₅₀ value of 7.53 μmol/L against influenza A virus with a selectivity index (SI) of 17.1, indicating promising antiviral potential .

Neuropharmacological Effects

This compound has also been investigated for its effects on neurotransmitter systems. Preliminary studies suggest:

- Acetylcholinesterase Inhibition : The compound may act as an inhibitor of acetylcholinesterase, potentially enhancing cholinergic signaling in the brain .

These neuropharmacological properties suggest that it may have applications in treating neurological disorders.

The mechanism of action for this compound involves interactions with specific molecular targets:

- Receptor Binding : Initial findings indicate that it may bind effectively to various receptors involved in neurotransmitter metabolism, influencing cognitive and behavioral outcomes.

Further investigation is required to elucidate its complete pharmacodynamics and pharmacokinetics.

Comparative Analysis

To understand the uniqueness of this compound within its class, a comparison with similar compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(2-fluorophenyl)-2-fluorobenzamide | Contains two fluorine atoms on different aromatic rings | Enhanced lipophilicity due to dual fluorination |

| N-benzylpiperidin-4-ol | Lacks fluorination; contains hydroxyl group | Hydroxyl group may influence solubility |

| N-(1-benzylpyrrolidin-3-yl)-2-chlorobenzamide | Contains chlorine instead of fluorine | Chlorine may alter binding properties |

| N,N-diethyl-m-toluamide | Different alkyl substituents; no pyrrolidine ring | Distinct structure affecting biological activity |

This table highlights how the combination of structural features in this compound contributes to its distinct pharmacological profile.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- Synthesis Techniques : Various synthetic routes have been developed for producing high-purity derivatives of this compound using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) .

- Pharmacological Evaluation : A series of benzamide derivatives were synthesized and evaluated for their biological activity, revealing that modifications to the benzamide scaffold significantly influenced their efficacy against specific biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.